2,3-Dihydrobenzofuran-6-carboxamide
Description
2,3-Dihydrobenzofuran-6-carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,10,11) |
InChI Key |
LSWNXPDKWNZPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and amide formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amide formation processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dihydrobenzofuran-6-carboxamide derivatives as anticancer agents. These compounds are designed to target specific pathways involved in tumor growth and angiogenesis. For instance, a series of hydrazine-1-carboxamide derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase, a key player in cancer cell proliferation and metastasis. One derivative demonstrated significant cytotoxicity against HeLa cervical cancer cells, achieving an IC50 comparable to established inhibitors like sorafenib .
Inhibition of Poly(ADP-ribose) Polymerase-1
Another significant application of 2,3-dihydrobenzofuran derivatives is their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Compounds derived from this scaffold have shown promising results in inhibiting PARP-1 activity, which is crucial for DNA repair mechanisms in cancer cells. The most potent derivatives exhibited IC50 values as low as 0.079 μM, indicating their potential as therapeutic agents in BRCA-deficient cancers .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of 2,3-dihydrobenzofuran derivatives with their biological targets. For example, the binding affinity and interaction modes with VEGFR-2 were analyzed, revealing that these compounds could mimic the binding characteristics of known inhibitors. This computational approach aids in optimizing the chemical structure for enhanced efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in identifying key functional groups that enhance the biological activity of 2,3-dihydrobenzofuran derivatives. Modifications at the 6-position have been particularly effective in increasing potency against various targets, including cancer cell lines and PARP-1 .
Summary of Key Findings
| Application | Target | Activity | IC50 Value |
|---|---|---|---|
| Anticancer | VEGFR-2 | Cytotoxicity against HeLa cells | Comparable to sorafenib |
| PARP-1 Inhibition | BRCA-deficient cancers | Selective cytotoxicity | 0.079 μM |
Case Studies
Several case studies illustrate the therapeutic potential of 2,3-dihydrobenzofuran derivatives:
- VEGFR-2 Inhibition : A study synthesized multiple derivatives that showed significant inhibition of VEGFR-2 activity, leading to reduced proliferation of cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- PARP-1 Inhibitors : Another investigation focused on developing novel PARP-1 inhibitors from this scaffold. The lead compound demonstrated selective cytotoxicity towards BRCA-deficient cells, suggesting its potential for targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzofuran-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran-7-carboxamide
- 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide
- Benzofuran derivatives with various substituents
Comparison: Compared to other similar compounds, 2,3-Dihydrobenzofuran-6-carboxamide may exhibit unique properties due to its specific structure. For example, its position of the carboxamide group can influence its reactivity and biological activity. Additionally, the presence of different substituents on the benzofuran ring can lead to variations in its chemical and physical properties .
Biological Activity
2,3-Dihydrobenzofuran-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). The review synthesizes findings from various studies and highlights the compound's role in cancer therapy and other medicinal applications.
Chemical Structure and Properties
This compound is characterized by a benzofuran core with a carboxamide functional group at the 6-position. This unique structure contributes to its biological activity, influencing interactions with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 179.20 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Activity Evaluation
In a study evaluating the compound's effects on lung adenocarcinoma cells (A549), it was found to inhibit cell proliferation effectively. The mechanism involved the downregulation of the AKT signaling pathway, leading to apoptosis in cancer cells. The compound achieved an IC50 value of approximately 16.4 μM, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial growth.
- Receptor Modulation : It can bind to various receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- DNA Intercalation : Potential intercalation into DNA could disrupt replication processes in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran ring significantly influence its efficacy.
Table 2: SAR Insights from Related Compounds
| Compound | Substituent | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Carboxamide Group | Anticancer | 16.4 |
| Benzofuran Derivative A | Phenolic Hydroxyl | Enhanced Cytotoxicity | 0.46 |
| Benzofuran Derivative B | Chlorine Substituent | Increased Binding Affinity | Not Specified |
The presence of specific functional groups such as carboxamides and phenolic hydroxyls has been shown to enhance anticancer activity by increasing binding interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
